Corin

Beschreibung

Eigenschaften

IUPAC Name |

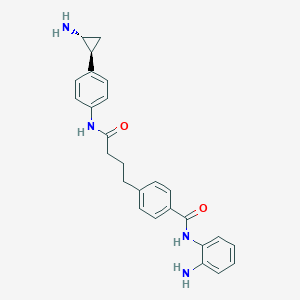

4-[4-[4-[(1S,2R)-2-aminocyclopropyl]anilino]-4-oxobutyl]-N-(2-aminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O2/c27-22-5-1-2-6-24(22)30-26(32)19-10-8-17(9-11-19)4-3-7-25(31)29-20-14-12-18(13-15-20)21-16-23(21)28/h1-2,5-6,8-15,21,23H,3-4,7,16,27-28H2,(H,29,31)(H,30,32)/t21-,23+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTLARZOLKJSJU-JTHBVZDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)NC(=O)CCCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Corin can be synthesized through recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the this compound protein, which is then purified using techniques such as affinity chromatography .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Herz-Kreislauf-Biologie und -Medizin. Es wird auf seine Rolle bei der Regulierung von Blutdruck und -volumen untersucht, und seine Dysfunktion wird mit Erkrankungen wie Bluthochdruck, Herzinsuffizienz und Präeklampsie in Verbindung gebracht. This compound wird auch für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Entwicklung von Medikamenten, die seine Aktivität modulieren können, um Herz-Kreislauf-Erkrankungen zu behandeln.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es spezifische Peptidsubstrate wie Pro-Atrial-Natriuretisches Peptid und Pro-Brain-Type Natriuretic Peptide spaltet, um aktive Hormone zu produzieren. Diese Hormone binden dann an ihre jeweiligen Rezeptoren, was zu einer Kaskade von Signalereignissen führt, die zu Natriurese, Diurese und Vasodilatation führen. Dieser Prozess trägt zur Regulierung von Blutdruck und -volumen bei. Die Aktivität von this compound wird durch verschiedene Faktoren reguliert, darunter seine Expressionslevel und das Vorhandensein spezifischer Inhibitoren.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

Role in Hypertension and Heart Disease

Corin has been extensively studied for its implications in hypertension and heart disease. Research has shown that this compound is essential for the processing of atrial natriuretic peptide (ANP), which regulates blood pressure. A study involving over 11,000 African American individuals found no significant association between this compound gene variants and elevated blood pressure, challenging previous assumptions about its role in hypertension within this demographic .

Furthermore, this compound levels have been linked to heart failure outcomes. Studies indicate that lower serum this compound levels correlate with poor clinical outcomes in patients with coronary artery disease and heart failure. In mouse models, this compound deficiency resulted in an inability to process pro-ANP effectively, leading to increased levels of unprocessed peptides and contributing to cardiac dysfunction .

| Study | Findings | Implications |

|---|---|---|

| UAB Study on Hypertension | No link between this compound variants and hypertension | Calls for reevaluation of genetic factors in hypertension |

| This compound and Heart Failure | Low this compound levels predict poor outcomes | Potential therapeutic target for enhancing cardiac function |

Bone Development

Regulation of Endochondral Ossification

Recent studies have identified this compound as a key regulator of bone development through its modulation of angiogenic signaling pathways. In vitro experiments demonstrated that suppression of this compound expression in human adipose-derived stem cells altered the expression of vascular endothelial growth factor A (VEGF-A), crucial for bone growth . In vivo studies using this compound knockout mice revealed significant impairments in bone development, including reduced growth plate thickness and altered mechanical properties of bones.

| Research Aspect | Key Findings | Potential Applications |

|---|---|---|

| This compound's Role in Bone Development | This compound regulates VEGF-A during osteogenesis | Implications for bone tissue engineering and regenerative medicine |

Biomarker Potential

This compound as a Predictor of Acute Kidney Injury

Emerging research highlights the potential of circulating this compound levels as a biomarker for acute kidney injury (AKI) in critically ill patients. Elevated serum this compound concentrations were associated with an increased risk of AKI within 48 hours of ICU admission, suggesting that monitoring this compound levels could aid in early detection and management of this condition .

| Clinical Application | Findings | Future Directions |

|---|---|---|

| This compound Levels in AKI Prediction | High levels correlate with AKI risk | Further prospective studies needed to confirm findings |

Epigenetic Studies

Correlation with Stroke Risk

Research has also explored the epigenetic regulation of the this compound gene promoter and its association with stroke risk. A study involving DNA methylation analysis indicated that lower methylation levels at specific CpG sites within the this compound promoter were predictive of a higher risk for incident stroke . This finding suggests that epigenetic modifications may influence this compound expression and, consequently, cardiovascular health.

Wirkmechanismus

Corin exerts its effects by cleaving specific peptide substrates, such as pro-atrial natriuretic peptide and pro-brain-type natriuretic peptide, to produce active hormones. These hormones then bind to their respective receptors, leading to a cascade of signaling events that result in natriuresis, diuresis, and vasodilation. This process helps regulate blood pressure and volume. This compound’s activity is regulated by various factors, including its expression levels and the presence of specific inhibitors .

Vergleich Mit ähnlichen Verbindungen

Corin ist unter den Serinproteasen einzigartig aufgrund seiner spezifischen Rolle bei der Verarbeitung natriuretischer Peptide. Ähnliche Verbindungen umfassen andere Serinproteasen wie Furin und Trypsin, die ebenfalls Peptidsubstrate spalten, aber unterschiedliche Spezifitäten und Funktionen haben. Furin ist beispielsweise an der Verarbeitung einer breiten Palette von Pro-Proteinen beteiligt, während Trypsin hauptsächlich an der Verdauung beteiligt ist .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

Corin is a serine protease predominantly expressed in the heart, playing a crucial role in the activation of natriuretic peptides, which are vital for cardiovascular homeostasis. This article delves into the biological activity of this compound, examining its mechanisms, implications in various diseases, and potential therapeutic applications.

This compound is primarily responsible for converting inactive precursors of atrial natriuretic peptide (pro-ANP) and brain natriuretic peptide (pro-BNP) into their active forms. This activation occurs through proteolytic cleavage at specific sites, with this compound cleaving pro-ANP at Arg-98 to produce the biologically active 26-amino-acid ANP. Similarly, this compound also plays a role in pro-BNP processing, although this function can be partially compensated by other proteases like furin .

Table 1: this compound's Role in Natriuretic Peptide Activation

| Precursor | Active Form | Cleavage Site |

|---|---|---|

| pro-ANP | ANP | Arg-98 |

| pro-BNP | BNP | Variable |

2. Biological Significance

This compound's activity is essential for maintaining normal blood pressure and cardiac function. In knockout mouse models lacking this compound, there is a significant accumulation of unprocessed pro-ANP and a corresponding absence of mature ANP, leading to hypertension and impaired cardiac function . Additionally, this compound's expression is regulated by various factors, including transcriptional control and zymogen activation, highlighting its complex role in cardiovascular physiology .

3.1 Hypertension and Heart Failure

Research indicates that reduced levels of this compound are associated with hypertension and heart failure (HF). Studies have shown that soluble this compound levels are significantly lower in patients with HF compared to healthy controls, suggesting its potential as a biomarker for cardiovascular diseases . Furthermore, this compound deficiency has been implicated in the pathogenesis of stroke, with DNA methylation patterns influencing this compound expression being linked to increased stroke risk .

3.2 Cancer Research

This compound has also emerged as a promising agent in cancer therapy. A synthetic hybrid compound derived from this compound demonstrated superior anti-proliferative effects against melanoma and cutaneous squamous cell carcinoma compared to traditional inhibitors. This compound targets the CoREST complex, showing potential for more effective cancer treatments while minimizing toxicity to normal cells .

4.1 this compound and Stroke Risk

A study involving 1,771 participants revealed that lower DNA methylation levels at the this compound gene promoter were associated with a higher incidence of stroke. Specific CpG sites showed significant associations with stroke risk, indicating that epigenetic modifications may influence this compound expression and subsequent cardiovascular events .

4.2 this compound's Role in Bone Development

Recent findings suggest that this compound is crucial for bone development through its regulation of vascular endothelial growth factor A (VEGF-A). In vivo studies demonstrated that this compound knockout mice exhibited impaired bone growth and altered mechanical properties, underscoring its importance beyond cardiovascular health .

5. Future Directions

The multifaceted roles of this compound in various biological processes highlight its potential as a therapeutic target. Ongoing research aims to further elucidate its mechanisms in disease states and explore its applications in regenerative medicine and cancer therapy.

Q & A

Q. How can researchers systematically identify gaps in existing literature on Corin’s biological mechanisms?

Methodological Answer: Conduct a structured literature review using databases like PubMed and Web of Science with keywords such as "this compound enzymatic activity," "this compound signaling pathways," and "this compound in cellular differentiation." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) and categorize findings by experimental models (e.g., in vitro vs. in vivo). Use tools like PRISMA flow diagrams to visualize gaps, such as limited studies on this compound’s role in non-cancerous tissues .

Q. What experimental models are most effective for preliminary validation of this compound’s functional roles?

Methodological Answer: Prioritize in vitro models (e.g., cancer cell lines like CHLA06 ATRT cells) for mechanistic studies, as demonstrated in tumor differentiation assays . Pair with animal models (e.g., xenografts) to assess physiological relevance. Ensure consistency in variables like dosage (e.g., this compound at 10 µM) and exposure time (72 hours) to enable cross-study comparisons .

Intermediate Research Questions

Q. How should researchers design experiments to address contradictory findings about this compound’s dual roles in tumor suppression and differentiation?

Methodological Answer: Use factorial experimental designs to isolate variables. For example:

- Variable 1: this compound concentration (low vs. high doses).

- Variable 2: Cell type (cancer stem cells vs. differentiated cells).

Employ pathway-specific inhibitors (e.g., Wnt/β-catenin blockers) to test mechanistic hypotheses. Validate results with orthogonal assays (e.g., RNA sequencing and Western blotting) to reconcile discrepancies, as seen in studies showing this compound-induced neuronal differentiation via stemness reduction .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on cellular phenotypes?

Methodological Answer: Apply unpaired two-tailed Student’s t-tests for pairwise comparisons (e.g., DMSO vs. This compound-treated groups) and ANOVA for multi-dose analyses. Report means ± SD and p-values (<0.05) with sample sizes (e.g., n=3 biological replicates). Use software like GraphPad Prism for visualization .

Advanced Research Questions

Q. How can researchers resolve inconsistencies between in vitro and in vivo efficacy of this compound as a therapeutic agent?

Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration in vivo. Compare transcriptomic profiles (e.g., single-cell RNA-seq) of in vitro models versus xenograft tissues to identify microenvironmental factors (e.g., hypoxia) that modulate this compound’s activity. Reference studies using Wheat Germ Agglutinin staining to track cellular differentiation in vivo .

Q. What strategies optimize this compound’s therapeutic window in preclinical studies?

Methodological Answer: Conduct dose-escalation studies with toxicity endpoints (e.g., organ-specific histopathology). Use pharmacogenomic approaches to identify biomarkers (e.g., stemness markers like SOX2) predictive of response. Validate findings using patient-derived organoids to mimic human disease heterogeneity .

Data Analysis and Reproducibility

Q. How should researchers address batch effects in high-throughput screens targeting this compound-associated pathways?

Methodological Answer: Apply ComBat or SVA normalization to adjust for technical variability. Include internal controls (e.g., housekeeping genes) and replicate experiments across independent batches. Document raw data and preprocessing steps in FAIR-compliant repositories .

Q. What frameworks ensure reproducibility in this compound-related studies?

Methodological Answer: Adhere to ARRIVE guidelines for animal studies and MIAME standards for microarray data. Publish detailed protocols for this compound treatment conditions (e.g., incubation time, solvent used) in supplementary materials. Share code for statistical analyses via GitHub .

Interdisciplinary Approaches

Q. How can systems biology enhance understanding of this compound’s network-level interactions?

Methodological Answer: Construct protein-protein interaction networks using STRING or BioGRID databases. Integrate multi-omics data (proteomics, metabolomics) to identify hub nodes (e.g., kinases regulated by this compound). Validate predictions with CRISPR-Cas9 knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.